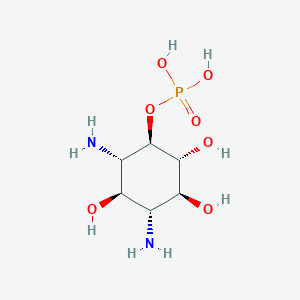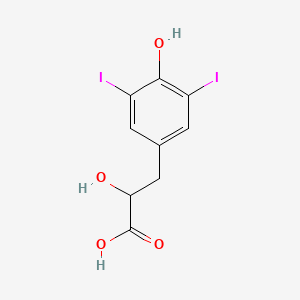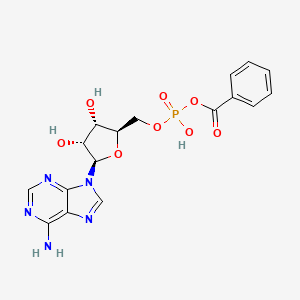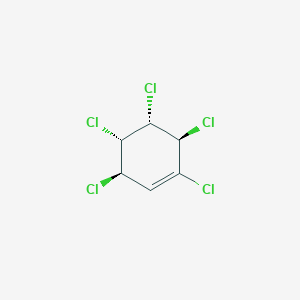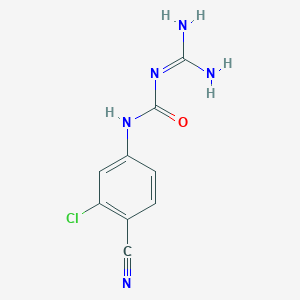
クログアニミル
概要
説明
クログアニミルは、抗マラリア活性で知られる化学化合物です。 グアニル尿素誘導体のクラスに属し、広範な医療用途を示しています 。 化合物の分子式はC₉H₈ClN₅Oで、分子量は237.65です 。
科学的研究の応用
Cloguanamil has diverse applications in scientific research:
作用機序
クログアニミルが抗マラリア効果を発揮するメカニズムは、マラリア原虫のヌクレオチド合成に不可欠な酵素であるジヒドロ葉酸レダクターゼの阻害が含まれます。 この阻害は、原虫の複製と生存能力を妨げます 。 関与する分子標的および経路には、原虫の増殖と増殖に不可欠な葉酸生合成経路が含まれます 。
生化学分析
Biochemical Properties
Cloguanamil plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in malaria treatment. It interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its activity. This inhibition disrupts the folate pathway, which is crucial for the synthesis of nucleotides and, consequently, DNA replication in the malaria parasite. By binding to DHFR, Cloguanamil prevents the reduction of dihydrofolate to tetrahydrofolate, thereby halting the parasite’s growth and proliferation .
Cellular Effects
Cloguanamil exerts various effects on different cell types and cellular processes. In malaria-infected cells, it disrupts the folate pathway, leading to impaired DNA synthesis and cell division. This results in the death of the parasite-infected cells. Additionally, Cloguanamil influences cell signaling pathways by modulating the activity of enzymes involved in folate metabolism. It also affects gene expression by altering the transcription of genes related to folate metabolism and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of Cloguanamil involves its binding to the active site of dihydrofolate reductase (DHFR). This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate. The inhibition of DHFR leads to a depletion of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, DNA synthesis is impaired, leading to the death of the malaria parasite. Cloguanamil’s molecular mechanism also involves the inhibition of other enzymes in the folate pathway, further disrupting the parasite’s metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cloguanamil have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have shown that prolonged exposure to Cloguanamil can lead to adaptive resistance in malaria parasites. This resistance is often associated with mutations in the DHFR gene, which reduce the binding affinity of Cloguanamil to the enzyme. Despite this, Cloguanamil remains effective in short-term treatments, providing significant antimalarial activity .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of Cloguanamil vary with different dosages. At therapeutic doses, Cloguanamil effectively inhibits the growth of malaria parasites without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage of Cloguanamil for safe and effective treatment. Threshold effects have also been noted, where a minimum concentration of Cloguanamil is required to achieve therapeutic efficacy .
Metabolic Pathways
Cloguanamil is involved in the folate metabolic pathway, where it inhibits the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of tetrahydrofolate levels. The reduced availability of tetrahydrofolate affects the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. Additionally, Cloguanamil may interact with other enzymes and cofactors in the folate pathway, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Cloguanamil is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Understanding the transport and distribution of Cloguanamil is crucial for optimizing its therapeutic potential and minimizing potential side effects .
Subcellular Localization
Cloguanamil’s subcellular localization plays a vital role in its activity and function. The compound is likely to be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on dihydrofolate reductase (DHFR). Targeting signals or post-translational modifications may guide Cloguanamil to these locations, ensuring its effective interaction with the enzyme. The subcellular localization of Cloguanamil is essential for understanding its mechanism of action and optimizing its therapeutic application .
準備方法
クログアニミルの合成にはいくつかのステップが含まれます。 一般的な方法の1つは、3-クロロ-4-シアノフェニルイソシアネートとグアニジンを反応させて目的の生成物を生成する方法です 。 反応条件は通常、ジメチルホルムアミドなどの溶媒を使用し、約80〜100°Cの温度で行われます。 産業生産方法は異なる場合がありますが、一般的には大規模生産用に最適化された同様の合成経路に従います。
化学反応の分析
類似化合物との比較
クログアニミルは、その特異的な抗マラリア活性により、グアニル尿素誘導体の中でユニークです。 類似の化合物には、以下が含まれます。
リダミジン: 下痢止めおよび抗運動効果で使用されます.
ビクロジル: うっ血性心不全における血管拡張効果で知られています.
これらの化合物は、クログアニミルと構造的に類似していますが、特異的な治療用途と作用機序は異なります。
特性
IUPAC Name |
1-(3-chloro-4-cyanophenyl)-3-(diaminomethylidene)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-7-3-6(2-1-5(7)4-11)14-9(16)15-8(12)13/h1-3H,(H5,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBPSKVORXMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N=C(N)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176091 | |
| Record name | Cloguanamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21702-93-2 | |
| Record name | Cloguanamil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021702932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloguanamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamimidoyl-1-(3-chloro-4-cyanophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOGUANAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24484LU3FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


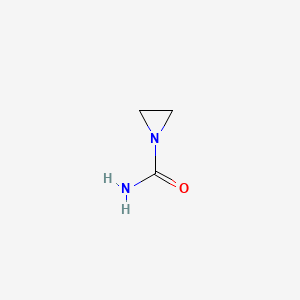
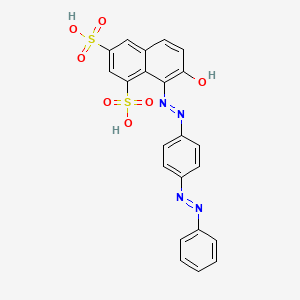
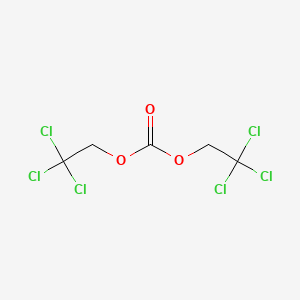
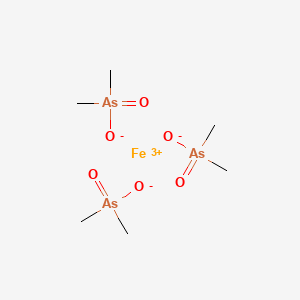

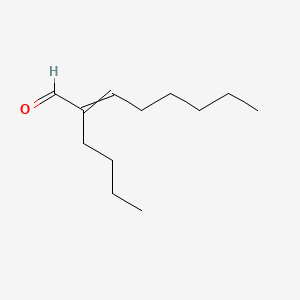
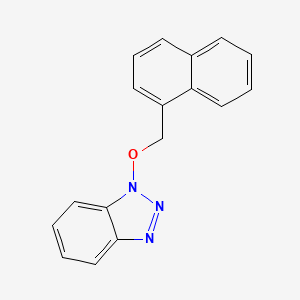
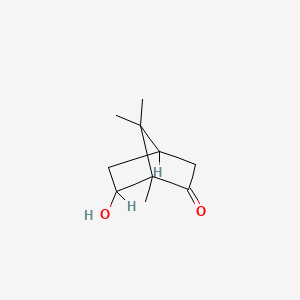
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)
